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Compound Name:
Bis(dimethylamino-2-

propoxy)copper(II)

Cat. No.: B596864 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the copper precursor bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)₂). Our goal is to

help you minimize impurities and achieve high-quality copper films in your experiments.

Troubleshooting Guide
This guide addresses common issues encountered during the deposition of copper films using

Cu(dmap)₂.

Issue 1: High Oxygen and Hydrogen Impurity Levels in the Copper Film

Question: My copper films show significant oxygen and hydrogen contamination, leading to

high resistivity. How can I improve the purity of my films?

Answer: High levels of oxygen and hydrogen impurities are a common challenge. A highly

effective method to mitigate this is to use an alternative co-reactant to the more common

water or hydrogen plasma processes. The use of tertiary butyl hydrazine (TBH) as the

reducing agent has been shown to significantly improve the purity and resistivity of Cu films.

[1] A study demonstrated that at a deposition temperature of 120 °C, a 54 nm thick copper

film exhibited a purity of approximately 99.4 at.%, with the remaining impurities being

hydrogen and oxygen.[1] This process resulted in a low resistivity of 1.9 μΩ·cm.[1]
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Issue 2: Zinc Contamination in Films Grown with Diethylzinc (DEZ)

Question: I am using diethylzinc (DEZ) as a co-reactant and observing zinc impurities in my

copper films. What causes this and how can I prevent it?

Answer: Zinc incorporation is a known side effect when using DEZ as a reducing agent with

Cu(dmap)₂.[2][3] This is often due to the parasitic chemical vapor deposition (CVD) reaction

of DEZ, especially at higher temperatures.[4] To minimize zinc contamination, it is crucial to

optimize the deposition temperature. Lowering the temperature to the 100-120 °C range can

help suppress the decomposition of DEZ and reduce its incorporation into the film.[2]

Additionally, ensuring complete purging of the reaction chamber after the DEZ pulse is

critical to prevent gas-phase reactions that can lead to zinc deposition.

Issue 3: Poor Film Conductivity and Surface Oxidation

Question: My copper films have poor electrical conductivity and seem to be oxidizing upon

exposure to air. What can I do to improve this?

Answer: Poor conductivity is often linked to impurities and surface oxidation. To address this,

a post-deposition hydrogen plasma treatment can be highly effective.[5][6] Hydrogen plasma

can reduce copper oxides that form on the surface and remove other contaminants like

carbon.[5] For efficient cleaning, the substrate temperature should be above 150 °C.[5]

Below this temperature, the hydrogen plasma may not be able to completely reduce the

copper oxide.[5] A thermal treatment in a vacuum in conjunction with a hydrogen plasma can

also be used to desorb water and carbon dioxide before reducing the remaining copper

oxides.[5]

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in copper films deposited from Cu(dmap)₂?

A1: The most common impurities are oxygen, hydrogen, and carbon.[1] If diethylzinc (DEZ) is

used as a co-reactant, zinc can also be a significant impurity.[2][3] The choice of co-reactant

and deposition parameters plays a crucial role in the type and concentration of impurities.

Q2: What is the optimal deposition temperature for reducing impurities when using Cu(dmap)₂?
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A2: The optimal deposition temperature depends on the co-reactant used. When using tertiary

butyl hydrazine (TBH), a low temperature of 120 °C has been shown to produce high-purity

films with low resistivity.[1] For processes involving diethylzinc (DEZ), a temperature window of

100-120 °C is recommended to minimize zinc incorporation.[2]

Q3: Can I use water as a co-reactant with Cu(dmap)₂?

A3: Yes, water can be used as a co-reactant with Cu(dmap)₂. However, this process typically

leads to the deposition of copper(I) oxide (Cu₂O) films, not metallic copper.[7] If your goal is a

pure copper film, alternative reducing agents like tertiary butyl hydrazine (TBH) or a post-

deposition reduction step are necessary.

Q4: How does hydrogen plasma treatment improve film quality?

A4: Hydrogen plasma is a reducing agent that can effectively remove copper oxides from the

film surface.[5][6] The plasma generates reactive hydrogen species that react with copper

oxides to form water, which is then purged from the system. This process can significantly

improve the film's conductivity. The efficiency of the cleaning process is temperature-

dependent, with temperatures above 150 °C being more effective.[5]

Data Presentation
Table 1: Effect of Co-Reactant and Deposition Temperature on Copper Film Purity and

Resistivity
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Experimental Protocols
Protocol 1: Atomic Layer Deposition of High-Purity Copper using Cu(dmap)₂ and Tertiary Butyl

Hydrazine (TBH)

This protocol is based on the method described by M. M. Kerrigan et al. for low-temperature

ALD of copper.[1]

Substrate Preparation: Prepare the desired substrate (e.g., native oxide terminated Si).

Precursor and Co-reactant Setup:

Heat the Cu(dmap)₂ precursor to the appropriate temperature to achieve sufficient vapor

pressure.

Prepare the tertiary butyl hydrazine (TBH) source.

Deposition Parameters:

Set the deposition temperature to 120 °C.

Use an inert gas (e.g., N₂) as the carrier and purge gas.

ALD Cycle: The ALD cycle consists of four steps:

Step 1: Cu(dmap)₂ Pulse: Pulse the Cu(dmap)₂ precursor into the reaction chamber. A

pulse length of 1.0 second has been shown to be effective.[1]

Step 2: Purge: Purge the chamber with the inert gas to remove any unreacted precursor

and byproducts.

Step 3: TBH Pulse: Pulse the TBH co-reactant into the chamber.

Step 4: Purge: Purge the chamber with the inert gas to remove unreacted TBH and

byproducts.

Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. A

growth rate of approximately 0.17 Å/cycle can be expected during the initial stages of
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deposition.[1]

Protocol 2: Post-Deposition Hydrogen Plasma Cleaning

This protocol provides a general guideline for cleaning copper films using hydrogen plasma.

Sample Placement: Place the copper-coated substrate in a plasma reactor.

Vacuum: Evacuate the chamber to a base pressure typically in the mTorr range.

Process Gas: Introduce a hydrogen-containing gas (e.g., pure H₂ or a mixture with an inert

gas like Ar) into the chamber.

Temperature: Heat the substrate to a temperature above 150 °C for efficient oxide removal.

[5]

Plasma Generation: Apply RF power to generate the hydrogen plasma.

Treatment Time: The duration of the plasma treatment will depend on the thickness of the

oxide layer and the plasma parameters.

Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down

under vacuum or in an inert atmosphere to prevent re-oxidation.

Mandatory Visualization
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Caption: Troubleshooting workflow for reducing impurities in copper films from Cu(dmap)₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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